![molecular formula C4H4ClF5 B1451498 4-Chloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-48-2](/img/structure/B1451498.png)
4-Chloro-1,1,1,3,3-pentafluorobutane
Overview
Description
4-Chloro-1,1,1,3,3-pentafluorobutane is a chemical compound with the molecular formula C4H4ClF5 . It is used as a foam blowing agent in the production of closed-cell rigid insulating foams. It is also used as a degreasing solvent in semi-closed and closed degreasing systems. Additionally, it finds use as a heat exchange fluid in closed heat transfer systems .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1,1,1,3,3-pentafluorobutane is represented by the InChI code 1S/C4H4ClF5/c5-2-3 (6,7)1-4 (8,9)10/h1-2H2
. This indicates that the molecule consists of a butane backbone with a chlorine atom attached to the second carbon and five fluorine atoms attached to the first, third, and fourth carbons .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-1,1,1,3,3-pentafluorobutane is 182.52 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the available resources .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-1,1,1,3,3-pentafluorobutane: is utilized in the synthesis of heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridines . These compounds are significant due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. They have diverse biomedical applications, including potential use in pharmaceuticals .
Foam Blowing Agent
This chemical serves as a foam blowing agent in the production of closed-cell rigid insulating foams. These foams are essential in various industries for insulation purposes, contributing to energy efficiency and structural integrity .
Degreasing Solvent
In industrial settings, 4-Chloro-1,1,1,3,3-pentafluorobutane is employed as a degreasing solvent. It’s used in semi-closed and closed degreasing systems to clean metal parts, ensuring that they are free of contaminants before further processing or assembly .
Heat Exchange Fluid
Due to its chemical stability and thermal properties, it finds application as a heat exchange fluid in closed heat transfer systems. This application is crucial in maintaining optimal temperatures in processes that require precise thermal management .
Solvent for Organic Synthesis
The compound’s miscibility with most organic solvents and its solubility in water make it a versatile solvent for organic synthesis. It can be used to dissolve reactants, catalysts, or intermediates in chemical reactions .
Refrigeration
4-Chloro-1,1,1,3,3-pentafluorobutane: can be used in refrigeration systems as a refrigerant. Its properties allow for efficient heat absorption and release, which is essential in cooling systems .
properties
IUPAC Name |
4-chloro-1,1,1,3,3-pentafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNTXMAEDEPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663083 | |
Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,1,1,3,3-pentafluorobutane | |
CAS RN |
70566-48-2 | |
Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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